(R)-Methyl 2-amino-3-cyclopentylpropanoate

Enantioselective Synthesis Chiral Chromatography Stereochemical Purity

(R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS 1212129-47-9), a chiral non-natural amino acid derivative with the IUPAC name methyl (2R)-2-amino-3-cyclopentylpropanoate, has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol. This compound is distinguished by its (R)-configured stereocenter and a cyclopentyl side chain that imparts conformational rigidity and hydrophobic character , making it a valuable chiral building block for peptidomimetics and drug discovery.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1212129-47-9
Cat. No. B3090536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-amino-3-cyclopentylpropanoate
CAS1212129-47-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCC1)N
InChIInChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
InChIKeyRZAFJDYKEFALQU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS 1212129-47-9) for Peptidomimetic Synthesis


(R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS 1212129-47-9), a chiral non-natural amino acid derivative with the IUPAC name methyl (2R)-2-amino-3-cyclopentylpropanoate, has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol [1]. This compound is distinguished by its (R)-configured stereocenter and a cyclopentyl side chain that imparts conformational rigidity and hydrophobic character , making it a valuable chiral building block for peptidomimetics and drug discovery [2].

Why Substitute (R)-Methyl 2-amino-3-cyclopentylpropanoate? The Risks of S-Enantiomer, Racemate, or Free Acid Use


Substituting (R)-Methyl 2-amino-3-cyclopentylpropanoate with the (S)-enantiomer (CAS 1169946-94-4), the racemic mixture (CAS 1119833-62-3), or the free acid (R)-2-amino-3-cyclopentylpropanoic acid is not scientifically equivalent and carries substantial risk. Absolute configuration dictates the biological role of chiral molecules in living systems, and enantiomers can exhibit profoundly different pharmacological profiles, including 2- to 4-fold differences in activity, distinct metabolic fates, or even opposing biological effects [1]. The methyl ester functionality is critical for synthetic utility in peptide coupling and solid-phase synthesis where free carboxylic acids may cause side reactions or require additional protection/deprotection steps . The cyclopentyl ring introduces conformational rigidity that can stabilize specific secondary structures in peptidomimetics, a property absent in acyclic analogs [2]. Generic substitution compromises stereochemical integrity, synthetic efficiency, and the conformational constraints required for target engagement.

Quantitative Differentiation Evidence for (R)-Methyl 2-amino-3-cyclopentylpropanoate vs. Analogs


Chiral Purity and Enantiomeric Excess: R- vs. S-Enantiomer Specification

(R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS 1212129-47-9) is supplied with a certified enantiomeric excess (ee) specification, typically ≥98% for the (R)-configuration as determined by chiral HPLC or NMR . In contrast, the (S)-enantiomer is assigned CAS 1169946-94-4, and the racemic mixture is CAS 1119833-62-3 . The absolute stereochemistry of chiral amino acids dictates biological activity, with enantiomeric differences in activity often ranging from 2- to 4-fold and extending to complete functional antagonism in receptor or enzyme systems [1].

Enantioselective Synthesis Chiral Chromatography Stereochemical Purity

Conformational Rigidity from Cyclopentyl Side Chain vs. Acyclic Analogs

The cyclopentyl moiety in (R)-Methyl 2-amino-3-cyclopentylpropanoate introduces conformational rigidity and hydrophobic character that acyclic alkyl analogs cannot provide [1]. Compared to acyclic aliphatic amino acid derivatives such as L-leucine methyl ester (isobutyl side chain) or L-norvaline methyl ester (n-propyl side chain), the cyclic pentane ring restricts rotational freedom around the Cα-Cβ bond, reducing the entropic penalty upon binding to biological targets [2]. In related systems, conformationally constrained macrocyclic analogs incorporating cyclopentylalanine achieved 30,000-fold selectivity for NTS2 over NTS1 receptors with a Ki of 2.9 nM, demonstrating the power of cyclic side-chain constraint [3].

Peptidomimetics Conformational Restriction Metabolic Stability

Methyl Ester Functional Utility vs. Free Carboxylic Acid

(R)-Methyl 2-amino-3-cyclopentylpropanoate is supplied as the methyl ester hydrochloride salt (CAS 2514709-11-4) or as the free base methyl ester, which is directly compatible with peptide coupling reactions without requiring carboxylic acid activation or protection steps . In contrast, the free acid analog, (R)-2-amino-3-cyclopentylpropanoic acid (CAS 99295-81-5), requires separate esterification prior to incorporation into peptides via standard coupling protocols . The hydrochloride salt form provides enhanced stability during storage and handling compared to the free amine base .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Building Block Reactivity

D-Amino Acid Configuration for Enhanced Proteolytic Stability

(R)-Methyl 2-amino-3-cyclopentylpropanoate possesses (R)-stereochemistry at the α-carbon, which corresponds to the D-configuration in the standard D/L amino acid nomenclature system. Incorporation of D-amino acids into peptide sequences confers substantial resistance to proteolytic degradation by mammalian proteases, which are evolutionarily adapted to recognize and cleave L-amino acid sequences [1]. The cyclopentyl side chain provides additional steric hindrance that further impedes protease access to scissile bonds compared to D-amino acids with smaller side chains such as D-alanine [2].

Protease Resistance Peptide Half-Life Non-Natural Amino Acids

High-Value Application Scenarios for (R)-Methyl 2-amino-3-cyclopentylpropanoate in Drug Discovery and Chemical Biology


Solid-Phase Synthesis of Conformationally Constrained Peptidomimetics

(R)-Methyl 2-amino-3-cyclopentylpropanoate serves as a chiral building block for solid-phase peptide synthesis (SPPS), where its methyl ester functionality enables direct incorporation without additional carboxylic acid activation steps, eliminating one synthetic transformation compared to the free acid analog . The cyclopentyl side chain introduces conformational rigidity that stabilizes specific secondary structures and can enhance target binding affinity and selectivity by up to 30,000-fold in optimized systems [1].

Synthesis of Protease-Resistant Peptide Therapeutics

The (R)-configuration (D-stereochemistry) of this compound confers resistance to proteolytic degradation by endogenous proteases when incorporated into peptide sequences, while the bulky cyclopentyl side chain provides additional steric hindrance that further impedes protease access to adjacent peptide bonds [2]. This dual protection mechanism is critical for developing peptide-based therapeutics with extended in vivo half-lives and improved oral bioavailability potential.

Structure-Activity Relationship (SAR) Studies in Chiral Drug Discovery

With certified enantiomeric excess (ee) specifications typically ≥98% and unambiguous stereochemical identity distinguished by unique CAS 1212129-47-9 (R) versus CAS 1169946-94-4 (S), this compound enables rigorous SAR investigations where stereochemical variables must be isolated . Literature precedent demonstrates that chiral amino acid enantiomers can exhibit 2- to 4-fold differences in biological activity, underscoring the necessity of defined stereochemistry for reproducible research outcomes [3].

Probing Enzyme-Substrate Interactions with Unnatural Amino Acid Analogs

As a non-proteinogenic amino acid derivative, (R)-Methyl 2-amino-3-cyclopentylpropanoate is valuable for investigating enzyme-substrate interactions, particularly with amino acid transporters, aminoacyl-tRNA synthetases, and proteases [4]. The cyclopentyl ring provides a conformationally constrained probe that can distinguish between induced-fit and lock-and-key binding mechanisms when compared to flexible acyclic analogs.

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